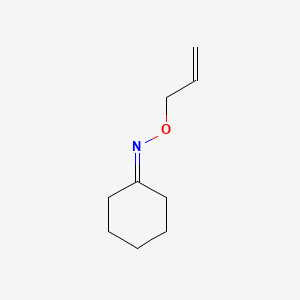

N-(prop-2-en-1-yloxy)cyclohexanimine

Description

N-(prop-2-en-1-yloxy)cyclohexanimine is a cyclohexane-derived compound featuring an imine group (C=N) and an allyloxy (prop-2-en-1-yloxy) substituent. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol. The allyloxy group introduces unsaturation, enabling participation in cycloaddition or polymerization reactions, while the imine group confers nucleophilic reactivity.

Properties

IUPAC Name |

N-prop-2-enoxycyclohexanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-8-11-10-9-6-4-3-5-7-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWHNTSFSCKUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yloxy)cyclohexanimine typically involves the reaction of cyclohexanone with prop-2-en-1-amine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yloxy)cyclohexanimine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the prop-2-en-1-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(prop-2-en-1-yloxy)cyclohexanimine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yloxy)cyclohexanimine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(prop-2-en-1-yloxy)cyclohexanimine with analogous compounds, focusing on molecular structure, reactivity, and applications.

Structural Analogues

Reactivity and Functional Group Analysis

- Imine vs. Amine : The imine group in this compound is more electrophilic than the amine groups in Allylcyclohexylamine or N-Isopropylcyclohexylamine, making it prone to hydrolysis or nucleophilic addition .

- Allyloxy vs.

- Triallylamine: With three allyl groups, triallylamine is highly reactive in crosslinking reactions, unlike the mono-substituted allyloxy compound .

Physicochemical Properties

- Solubility: The imine and allyloxy groups in this compound likely confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DCM, THF). In contrast, Allylcyclohexylamine’s nonpolar alkyl groups enhance lipid solubility .

- Thermal Stability : Imines are generally less stable than amines under acidic conditions, necessitating careful handling .

Biological Activity

N-(prop-2-en-1-yloxy)cyclohexanimine is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure that allows it to interact with various biological targets. Its chemical formula is , and it features a cyclohexamine core substituted with a prop-2-en-1-yloxy group. This configuration is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways. It may act as an inhibitor or activator of specific enzymes, thus influencing various biochemical pathways within cells. Research indicates that the compound can interact with receptors and enzymes, potentially altering signaling cascades that are critical for cellular function.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that the compound exhibited selective cytotoxicity towards certain cancer cells, indicating its potential as an anticancer agent. The growth inhibition was assessed using the sulforhodamine B (SRB) assay, revealing effective concentrations that hindered cell proliferation .

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in metabolic pathways. For example, it may affect the activity of enzymes linked to the TGF-beta signaling pathway, which is critical in fibrosis and cancer progression. This inhibition could provide therapeutic benefits in conditions characterized by excessive tissue remodeling or tumor growth .

Case Studies

Several case studies highlight the compound's biological relevance:

- Cancer Cell Line Studies : In a study involving MDA-MB-453 breast cancer cells, this compound showed significant antiproliferative effects compared to other tested compounds. The GI50 values indicated that it was more potent than several known anticancer agents .

- Inhibition of Fibrosis : Research has indicated that this compound may inhibit fibrotic responses in cellular models by targeting specific signaling pathways. This suggests its potential application in treating fibrotic diseases .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.